molecular formula C13H16Br2O B119324 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 104483-05-8

2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

Cat. No. B119324
CAS RN: 104483-05-8
M. Wt: 348.07 g/mol
InChI Key: VJJIRVKFCUIHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as DBMP, is a chemical compound that has been extensively studied for its applications in scientific research. DBMP is a synthetic organic compound that is primarily used as a reagent in organic synthesis. Its unique chemical structure has made it an important tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is not fully understood. However, it is believed to act as a halogenating agent, meaning that it is capable of introducing halogens (such as bromine) into organic compounds. This property makes it useful in a variety of chemical reactions.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity levels. It is not known to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has several advantages as a reagent in lab experiments. Its unique chemical structure makes it useful in a variety of reactions, and it is relatively easy to synthesize. However, it also has some limitations. It can be difficult to handle due to its high reactivity, and it is not always readily available.

Future Directions

There are several potential future directions for research involving 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is in the development of new pharmaceuticals and agrochemicals. This compound's unique chemical structure makes it a valuable tool in the synthesis of these compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in other chemical reactions. Finally, new synthesis methods for this compound may also be developed, potentially making it easier to handle and more widely available.

Synthesis Methods

2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is typically synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-isobutylacetophenone with bromine to form 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. This intermediate product is then reacted with sodium hydroxide to form this compound.

Scientific Research Applications

2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has a wide range of applications in scientific research. One of its primary uses is as a reagent in organic synthesis. It is commonly used in the preparation of ketones and aldehydes, as well as in the synthesis of other organic compounds. This compound has also been used in the development of new pharmaceuticals and agrochemicals.

properties

IUPAC Name

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJIRVKFCUIHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545812
Record name 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104483-05-8
Record name 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.